molecular formula C48H71N13O15S B12397021 Maqaaeyyr

Maqaaeyyr

Cat. No.: B12397021
M. Wt: 1102.2 g/mol
InChI Key: MLESBMAJKXGVBA-SWJYFQHCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: : Maqaaeyyr is isolated from the pancreatin hydrolysate of C-phycocyanin. The hydrolysis process involves the enzymatic breakdown of C-phycocyanin using pancreatin, which results in the formation of this compound .

Industrial Production Methods: : The industrial production of this compound involves large-scale enzymatic hydrolysis of C-phycocyanin, followed by purification processes to isolate the peptide. The hydrolysis is typically carried out under controlled conditions to ensure the optimal yield and activity of the peptide .

Chemical Reactions Analysis

Types of Reactions: : Maqaaeyyr primarily undergoes antioxidant reactions, where it scavenges free radicals such as DPPH and ABTS radicals .

Common Reagents and Conditions: : The common reagents used in these reactions include DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2’-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). The reactions are typically carried out under standard laboratory conditions .

Major Products Formed: : The major products formed from these reactions are the reduced forms of the radicals, indicating the antioxidant activity of this compound .

Mechanism of Action

Maqaaeyyr exerts its effects through its potent antioxidant activity. It scavenges free radicals such as DPPH and ABTS radicals, thereby preventing oxidative damage. The molecular targets of this compound include reactive oxygen species (ROS) and other free radicals. The pathways involved in its mechanism of action include the activation of the Nrf2 signaling pathway, which regulates the expression of antioxidant proteins .

Comparison with Similar Compounds

Similar Compounds: : Similar antioxidant peptides include glutathione, superoxide dismutase (SOD), and catalase. These compounds also exhibit antioxidant activity and protect against oxidative damage .

Uniqueness: : Maqaaeyyr is unique in its origin, being derived from the pancreatin hydrolysate of C-phycocyanin. It also exhibits a high degree of specificity and potency in scavenging DPPH and ABTS radicals compared to other antioxidant peptides .

Properties

Molecular Formula

C48H71N13O15S

Molecular Weight

1102.2 g/mol

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C48H71N13O15S/c1-24(56-43(71)32(15-17-37(50)64)57-41(69)26(3)55-42(70)31(49)19-21-77-4)39(67)54-25(2)40(68)58-33(16-18-38(65)66)44(72)60-36(23-28-9-13-30(63)14-10-28)46(74)61-35(22-27-7-11-29(62)12-8-27)45(73)59-34(47(75)76)6-5-20-53-48(51)52/h7-14,24-26,31-36,62-63H,5-6,15-23,49H2,1-4H3,(H2,50,64)(H,54,67)(H,55,70)(H,56,71)(H,57,69)(H,58,68)(H,59,73)(H,60,72)(H,61,74)(H,65,66)(H,75,76)(H4,51,52,53)/t24-,25-,26-,31-,32-,33-,34-,35-,36-/m0/s1

InChI Key

MLESBMAJKXGVBA-SWJYFQHCSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)N

Canonical SMILES

CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCSC)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.